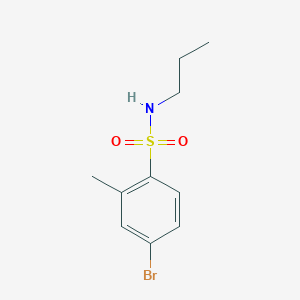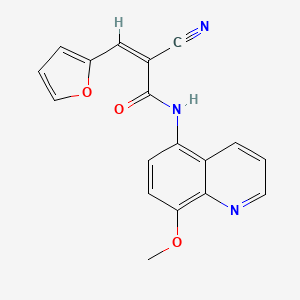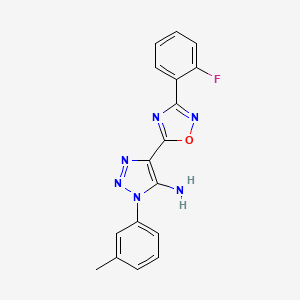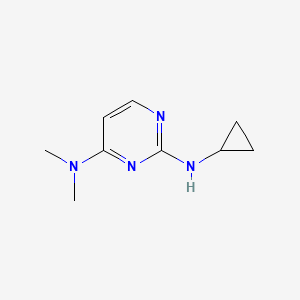
N2-cyclopropyl-N4,N4-dimethylpyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-cyclopropyl-N4,N4-dimethylpyrimidine-2,4-diamine, also known as CPDD, is a chemical compound that has been extensively studied for its potential use in the field of medicine. This compound has shown promising results in various scientific research applications, including cancer treatment, inflammation, and autoimmune diseases.
Scientific Research Applications
Antitumor Activity
N2-cyclopropyl-N4,N4-dimethylpyrimidine-2,4-diamine derivatives have been investigated for their antitumor properties. Specifically, a series of these compounds were designed and synthesized, and their anti-proliferative activities were evaluated against human breast cancer cells and human gastric cancer cells. Notably, the most potent compound demonstrated super antitumor activity compared to the positive control palbociclib, a CDK6 inhibitor .
CDK6 Inhibition
Cyclin-dependent protein kinases (CDKs) play crucial roles in cell cycle regulation and transcription. N2-cyclopropyl-N4,N4-dimethylpyrimidine-2,4-diamine derivatives were tested for their CDK6 inhibitory activities. The most potent compound exhibited good CDK6 inhibitory activity, which is promising for cancer treatment .
Novel Structure Exploration
Many reported CDK inhibitors contain the structure of N-(pyridin-2-yl)pyrimidin-2-amine or N-phenylpyrimidin-2-amine nucleus. To discover compounds with novel structures, researchers incorporated the 2,3-positions of pyrrole into the 5,6-positions of N-phenylpyrimidin-2-amine, resulting in N2-cyclopropyl-N4,N4-dimethylpyrimidine-2,4-diamine derivatives. This design approach aimed to enhance antitumor activity while maintaining CDK inhibition .
CDK9 Inhibition
In a related study, novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives were designed and synthesized based on a 3D-QSAR pharmacophore derived from known cyclin-dependent kinase 9 (CDK9) inhibitors. These compounds were explored for their CDK9 inhibitory activities .
Dual CDK2 and CDK9 Inhibitors
Another set of N2,N4-disubstituted pyrimidine-2,4-diamines was designed and synthesized. Among them, several compounds exhibited potent inhibitory activities against both CDK2/cyclin A and CDK9/cyclin T1 systems. Notably, compounds 3g and 3c were the most potent CDK2 and CDK9 inhibitors, respectively .
Mechanism of Action
- One of the identified targets is likely to be a human kinase, which is associated with the parasite’s growth and proliferation .
- This disruption leads to changes in gene expression, protein phosphorylation, and downstream effects that impair the parasite’s ability to multiply .
- Impact on Bioavailability :
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
properties
IUPAC Name |
2-N-cyclopropyl-4-N,4-N-dimethylpyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c1-13(2)8-5-6-10-9(12-8)11-7-3-4-7/h5-7H,3-4H2,1-2H3,(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFLBBISNRQOQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)NC2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-cyclopropyl-N4,N4-dimethylpyrimidine-2,4-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Methyl-1,2-oxazol-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2395707.png)
![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2395708.png)
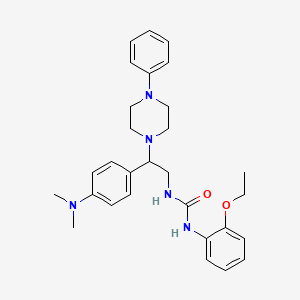
![N-(2-chlorophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2395711.png)
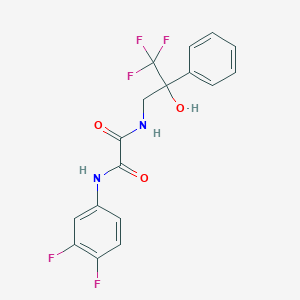
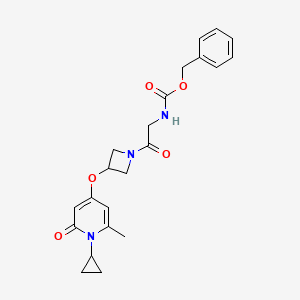
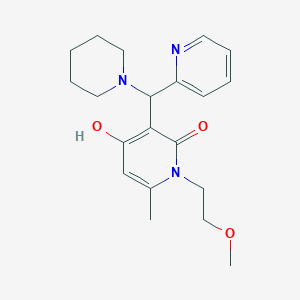
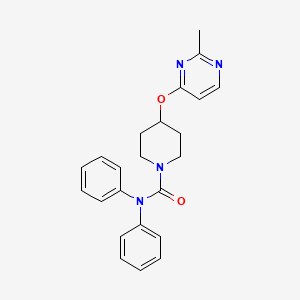
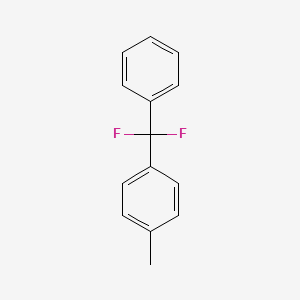
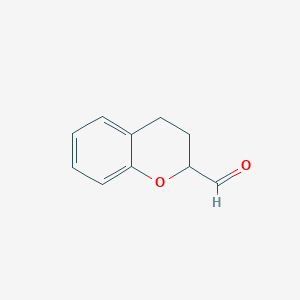
![2-(3-chloro-4-ethoxyphenyl)-5-((2-(2,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2395724.png)
